Tesetaxel
Overview
Description
Tesetaxel is an orally administered taxane derivative that is being investigated as a chemotherapy agent for various types of cancer, including breast cancer, gastric cancer, colorectal cancer, and other solid tumors . Unlike other members of the taxane class, such as paclitaxel and docetaxel, this compound is administered orally rather than intravenously .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tesetaxel is a semisynthetic compound derived from naturally occurring taxanes. The synthesis involves multiple steps, including the modification of the taxane core structure to enhance its oral bioavailability and therapeutic efficacy . The preparation of this compound and related compounds involves the use of specific intermediates and reaction conditions to achieve the desired chemical structure .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation and purification of intermediates, followed by the final steps of chemical modification to produce the active pharmaceutical ingredient .
Chemical Reactions Analysis
Types of Reactions: Tesetaxel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired chemical transformations without compromising the stability of the compound .
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced therapeutic properties. These derivatives are evaluated for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
It has shown promising results in clinical trials for breast cancer, gastric cancer, colorectal cancer, and other solid tumors . The compound’s unique properties, such as oral bioavailability and ability to overcome multidrug resistance, make it a valuable candidate for cancer therapy .
Its ability to inhibit tubulin depolymerization and promote microtubule assembly makes it a valuable tool for studying cell division and other cellular processes .
Mechanism of Action
Tesetaxel exerts its effects by binding to and stabilizing tubulin, a protein that is essential for the formation of microtubules . By promoting microtubule assembly and preventing their depolymerization, this compound disrupts the normal process of cell division, leading to cell cycle arrest and inhibition of cell proliferation . This mechanism of action is similar to other taxanes but with the added advantage of oral administration and reduced side effects .
Comparison with Similar Compounds
- Paclitaxel
- Docetaxel
Comparison: Tesetaxel differs from paclitaxel and docetaxel in several key aspects. While paclitaxel and docetaxel are administered intravenously, this compound is taken orally, providing greater convenience and potentially improving patient compliance . Additionally, this compound has shown potent activity against p-glycoprotein-overexpressing tumors, which are often resistant to other taxanes . This unique property makes this compound a valuable option for treating multidrug-resistant cancers .
Properties
IUPAC Name |
[(2R,4S,6S,7R,10R,13S,14R,15S,16S,18S)-13-acetyloxy-4-[(dimethylamino)methyl]-18-[(2R,3S)-3-(3-fluoropyridin-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-16-hydroxy-7,19,20,20-tetramethyl-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H60FN3O13/c1-24-28(58-40(54)34(52)33(32-27(47)17-14-20-48-32)49-41(55)63-42(3,4)5)21-46(56)38(61-39(53)26-15-12-11-13-16-26)36-44(8,19-18-29-45(36,23-57-29)62-25(2)51)37-35(31(24)43(46,6)7)59-30(60-37)22-50(9)10/h11-17,20,28-30,33-38,52,56H,18-19,21-23H2,1-10H3,(H,49,55)/t28-,29+,30+,33-,34+,35+,36-,37+,38-,44+,45-,46+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVSQKJJIBWPZ-VLLPJHQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C(C4(CCC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)OC(O3)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@H]([C@@]4(CC[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)O[C@@H](O3)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60FN3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870326 | |
Record name | Tesetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
882.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333754-36-2 | |
Record name | Tesetaxel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333754-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tesetaxel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333754362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesetaxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tesetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TESETAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG97LO5M8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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